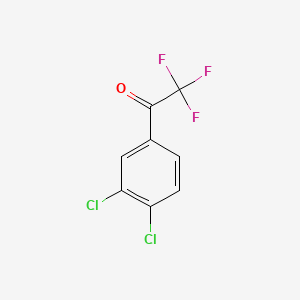

3',4'-Dichloro-2,2,2-trifluoroacetophenone

説明

3',4'-Dichloro-2,2,2-trifluoroacetophenone (CAS: 130336-16-2) is a halogenated acetophenone derivative characterized by a trifluoromethyl group at the carbonyl position and chlorine substituents at the 3' and 4' positions of the aromatic ring. Its molecular formula is C₈H₃Cl₂F₃O, with a molecular weight of 243.01 g/mol. Key physical properties include a density of 1.506 g/cm³, a boiling point of 265°C, and a flash point of 114°C. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the production of veterinary antiparasitic agents like fluralaner and sarolaner.

特性

IUPAC Name |

1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBUNUGOMAFWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374229 | |

| Record name | 3',4'-Dichloro-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125733-43-9 | |

| Record name | 3',4'-Dichloro-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125733-43-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of 3’,4’-Dichloro-2,2,2-trifluoroacetophenone typically involves the reaction of 3,4-dichlorobenzoyl chloride with trifluoroacetic acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs .

化学反応の分析

3’,4’-Dichloro-2,2,2-trifluoroacetophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:

3',4'-Dichloro-2,2,2-trifluoroacetophenone serves as an important intermediate in the synthesis of various pharmaceutical agents. It is particularly valuable in developing anti-inflammatory and analgesic drugs. The compound's chlorinated structure enhances the biological activity of the resulting pharmaceuticals .

Case Study:

A study highlighted the synthesis of novel anti-inflammatory agents using this compound as a precursor. The synthesized drugs exhibited significant potency in vitro against inflammatory markers, indicating promising therapeutic potential .

Agrochemical Formulation

Pesticide Development:

This compound is utilized in formulating agrochemicals, particularly pesticides. Its derivatives have been shown to provide effective pest control solutions while minimizing environmental impact compared to traditional pesticides . The trifluoromethyl group contributes to the efficacy and stability of these agrochemical products.

Case Study:

Research has documented the successful development of over 20 new agrochemical products that incorporate derivatives of this compound. These products have received ISO common names and are now commercially available.

Reagent for Detection:

The compound acts as a reagent in various analytical methods. It aids in the detection and quantification of other chemical substances, which is crucial for quality control across multiple industries .

Case Study:

A study demonstrated the use of this compound in high-performance liquid chromatography (HPLC) for the quantification of active pharmaceutical ingredients (APIs) in complex mixtures .

Environmental Science

Behavioral Studies:

Research on this compound also extends to environmental science, where it is studied for its degradation pathways and potential impacts on ecosystems. Understanding its behavior in environmental systems is essential for assessing risks associated with its use .

Case Study:

An investigation into the environmental persistence of this compound revealed that while it degrades under certain conditions, its breakdown products may still pose ecological risks. This underscores the need for careful management when utilizing this compound in industrial applications .

作用機序

The mechanism of action of 3’,4’-Dichloro-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .

類似化合物との比較

Key Observations:

Halogenation Effects: The 3',4'-dichloro derivative exhibits a higher boiling point (265°C) compared to non-chlorinated analogs like 2,2,2-trifluoroacetophenone (142–144°C), attributable to increased molecular weight and halogen-induced dipole interactions. Substitution of chlorine with fluorine (e.g., 3',5'-dichloro-4'-fluoro analog) further elevates the boiling point (282°C) due to fluorine’s electronegativity and smaller atomic radius.

Electron-Withdrawing Groups (EWGs): The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating reactions such as hydroboration (e.g., 2,2,2-trifluoroacetophenone reacts quantitatively in 15 minutes at room temperature).

生物活性

Overview

3',4'-Dichloro-2,2,2-trifluoroacetophenone (CAS No. 125733-43-9) is a synthetic organic compound characterized by its molecular formula C₈H₃Cl₂F₃O and a molecular weight of 243.01 g/mol. This compound is notable for its unique trifluoroacetyl group and dichloro substitutions on the aromatic ring, which contribute to its diverse biological activities and applications in pharmaceutical and agrochemical industries .

- Appearance : Colorless to yellow liquid

- Boiling Point : Approximately 87 °C at 13 mmHg

- Reactivity : The compound can undergo various chemical reactions, including nucleophilic substitutions and enzyme interactions .

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme's conformation, affecting several biochemical pathways .

Enzyme Inhibition

Research indicates that this compound has potential as an inhibitor of various enzymes, which may include:

- Cholinesterases : Important for neurotransmission regulation.

- Proteins involved in cancer cell proliferation : Showing promise in anticancer research .

Biological Activity Data

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies and Research Findings

- Anticancer Research : A study demonstrated that this compound inhibited the proliferation of specific cancer cell lines, suggesting potential therapeutic applications in oncology .

- Enzyme Interaction Studies : Investigations into the compound's interaction with cholinesterases revealed significant inhibition rates, indicating its potential use in treating neurodegenerative diseases .

- Toxicological Assessments : Toxicity studies have shown that while the compound may not cause respiratory irritation upon inhalation, it poses risks upon ingestion or skin contact, necessitating careful handling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3',4'-Dichloro-2,2,2-trifluoroacetophenone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of halogenated trifluoroacetophenones typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, trifluoroacetophenone derivatives can be synthesized via halogenation of precursor aromatic rings under controlled pH (3–6) to minimize side reactions . Distillation under reduced pressure and solvent extraction (e.g., benzene) are critical for purification . Reaction variables such as temperature (e.g., >110°C for halogenation ), catalyst selection (e.g., copper sulfate for oxidative coupling ), and stoichiometric ratios of halogenating agents must be optimized to maximize yield.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR are essential for confirming fluorine and aromatic proton environments. For example, trifluoromethyl groups show distinct signals near -70 ppm .

- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm) and C-Cl (~550–750 cm) provide structural confirmation .

- Mass Spectrometry : High-resolution MS (HRMS) can distinguish isotopic patterns from chlorine (/) and fluorine atoms .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, especially for intermediates like 3',5'-dichloro analogues .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should assess hydrolysis susceptibility due to electron-withdrawing groups (Cl, CF). Store the compound in anhydrous environments at -20°C, as moisture can trigger decomposition via nucleophilic attack on the carbonyl group . Thermal stability can be evaluated using TGA/DSC, with decomposition temperatures typically >200°C for similar trifluoroacetophenones .

Advanced Research Questions

Q. How do electronic effects of the 3',4'-dichloro and trifluoromethyl groups influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing CF group deactivates the aromatic ring, directing nucleophiles to meta/para positions. Quantum mechanical calculations (e.g., DFT/B3LYP) reveal reduced electron density at the carbonyl carbon, enhancing electrophilicity . For example, in 3',5'-dichloro analogues, halogen substituents increase the compound’s susceptibility to SNAr reactions with amines or thiols under basic conditions . Kinetic studies using labeling can track substitution pathways .

Q. How can computational modeling resolve contradictions in reported reaction outcomes for halogenated trifluoroacetophenones?

- Methodological Answer : Conflicting data (e.g., regioselectivity in fluorination) may arise from solvent polarity or counterion effects. Molecular electrostatic potential (MEP) maps generated via DFT (e.g., B3LYP/6-311++G(d,p)) identify electrophilic hotspots, while transition-state modeling clarifies steric/electronic barriers . For example, computational studies on 2,2,2-trifluoroacetophenone revealed a 10% deviation in bond angles compared to X-ray data, highlighting the need for solvent correction in simulations .

Q. What experimental strategies mitigate side reactions during the synthesis of this compound derivatives?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to detect intermediates like dichlorinated byproducts, which may form via over-halogenation .

- Catalyst Optimization : Replace traditional bases (KOH) with milder agents (KCO) to suppress elimination reactions, as demonstrated in difluorocarbene generation from 2-chloro-2,2-difluoroacetophenone .

- Temperature Control : Maintain reaction temperatures below 150°C to prevent Friedel-Crafts acylation side products .

Q. How can researchers validate the environmental safety of this compound in industrial applications?

- Methodological Answer : Perform ecotoxicological assays (e.g., Daphnia magna acute toxicity tests) and biodegradation studies under OECD guidelines. Computational tools like EPA’s EPI Suite predict persistence (P) and bioaccumulation (B) factors. For example, structurally similar compounds (CAS 130336-16-2) show moderate persistence (P = 2.1) and low bioaccumulation potential (B = 0.3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。